molecular formula C16H20ClN5O2S B2604896 N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride CAS No. 1351659-27-2

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride

Cat. No.: B2604896
CAS No.: 1351659-27-2
M. Wt: 381.88
InChI Key: CIEWFXQUWMNQCK-UHFFFAOYSA-N
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Description

N-(2-(4-(Thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a piperazine-based compound featuring a thiophene-3-carbonyl substituent on the piperazine ring, an ethyl linker, and a terminal pyrazine-2-carboxamide group. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name

N-[2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl]pyrazine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S.ClH/c22-15(14-11-17-2-3-18-14)19-4-5-20-6-8-21(9-7-20)16(23)13-1-10-24-12-13;/h1-3,10-12H,4-9H2,(H,19,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEWFXQUWMNQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=NC=CN=C2)C(=O)C3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Pyrazine-2-carboxamide Core: The pyrazine-2-carboxamide core can be synthesized through the reaction of pyrazine-2-carboxylic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the pyrazine-2-carboxamide with a piperazine derivative, often under basic conditions to facilitate nucleophilic substitution.

    Attachment of the Thiophene Group: The thiophene-3-carbonyl group is attached via an acylation reaction, typically using thiophene-3-carbonyl chloride in the presence of a base such as triethylamine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid, which enhances its solubility and stability.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiophene-3-carbonyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Alcohol derivatives of the thiophene-3-carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H20ClN3O2S2C_{16}H_{20}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 343.5 g/mol . Its structure includes a thiophene moiety, a piperazine ring, and a pyrazine carboxamide component, which contribute to its biological activity.

Anti-Cancer Activity

Recent studies have highlighted the potential of thiophene derivatives, including this compound, as anti-cancer agents. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation and survival. For instance:

  • Mechanistic Insights : Research indicates that compounds with thiophene structures can disrupt cancer cell signaling pathways by targeting protein kinases .
  • Case Studies : In vitro studies demonstrated that N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride exhibited significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Neuropharmacological Effects

The piperazine component of the compound suggests potential applications in neuropharmacology:

  • Antidepressant Properties : Some derivatives have shown promise in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for further development in treating mood disorders.
  • Case Studies : Animal model studies indicated that similar compounds could lead to increased levels of serotonin and improved behavioral outcomes in depression models .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles of this compound is crucial for its development:

Parameter Details
AbsorptionRapid absorption observed in preclinical models
DistributionExtensive distribution in tissues
MetabolismPrimarily hepatic metabolism
ExcretionRenal excretion as metabolites
ToxicityPreliminary studies indicate low toxicity levels

Future Directions and Research Needs

Further research is essential to fully elucidate the therapeutic potential of this compound:

  • Clinical Trials : Initiation of clinical trials to assess efficacy and safety in humans.
  • Mechanistic Studies : Detailed studies to explore the molecular mechanisms underlying its anti-cancer and neuropharmacological effects.
  • Formulation Development : Investigating suitable drug formulations to enhance bioavailability.

Mechanism of Action

The mechanism of action of N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to therapeutic effects such as antimicrobial activity or modulation of biochemical pathways.

Comparison with Similar Compounds

Structural Analogues with Piperazine Cores

Piperazine derivatives are widely explored for their modularity in drug design. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Piperazine Substituent Linker Terminal Group Molecular Weight (g/mol) Key Data
Target Compound Thiophene-3-carbonyl Ethyl Pyrazine-2-carboxamide ~437.8 (HCl salt) Hydrochloride salt improves solubility
N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) 3-Cyanophenyl Ethoxyethyl 4-(Thiophen-3-yl)benzamide ~466.6 Lower yield (32%); purified via normal/reverse-phase chromatography
N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3g) 2,4-Dichlorophenyl Ethoxyethyl 4-(Thiophen-3-yl)benzamide ~524.4 Dichlorophenyl enhances lipophilicity; similar purification
N-(4-Chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide 3-(Trifluoromethyl)pyridinyl Direct bond 4-Chloro-3-nitrophenyl 429.8 High halogen content; potential enzyme inhibition
Ethyl 4-(2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate Ethyl ester Acetyl-thioether Pyridazine-thioether ~529.5 Sulfur-containing linker; ester group for metabolic stability
Key Observations:
  • Terminal Group : The pyrazine-2-carboxamide terminus distinguishes it from benzamide-terminated analogs (e.g., 3a, 3g), which may alter hydrogen-bonding interactions with targets .

Pharmacological Considerations

  • Receptor Binding : Piperazine-thiophene hybrids (e.g., 3a, 3g) are reported as D3 receptor ligands, implying the target may share similar targeting .
  • Enzyme Inhibition : Analogs like ML267 () inhibit bacterial enzymes, suggesting the pyrazine-carboxamide group could confer analogous activity .
  • Solubility-Bioavailability: The hydrochloride salt likely enhances aqueous solubility compared to non-ionic analogs (e.g., 3k in ), improving oral bioavailability .

Biological Activity

N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Piperazine ring : Known for its role in various pharmaceuticals.
  • Thiophene and pyrazine moieties : Contributing to its biological properties.

The molecular formula is C15H19N3O2SC_{15}H_{19}N_3O_2S with a molecular weight of approximately 305.39 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival, contributing to its potential antimicrobial properties.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have demonstrated that related compounds show effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of the thiophene and pyrazine rings enhances the compound's ability to penetrate bacterial membranes.

Anticancer Properties

Preliminary studies suggest potential anticancer activity, with some derivatives inducing apoptosis in cancer cell lines. The mechanisms involve the activation of caspases and modulation of cell cycle regulators. For instance, compounds similar to N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamide have shown promising results in inhibiting tumor growth in vitro .

Neuroprotective Effects

Recent investigations have explored the neuroprotective effects of this compound. It has been suggested that it may exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    • A series of derivatives were tested, showing significant activity with IC50 values as low as 1.35 μM. These findings support the hypothesis that modifications to the piperazine core can enhance activity against resistant strains .
  • Cytotoxicity Assessment :
    • In cytotoxicity assays on HEK-293 cells, several derivatives were found to be non-toxic at effective concentrations, indicating a favorable safety profile for further development .
  • Neuroprotective Studies :
    • In vitro studies demonstrated that certain derivatives could reduce neuronal cell death induced by oxidative stress, highlighting their potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis

CompoundBiological ActivityIC50 (μM)Reference
N-(2-(4-(thiophene-3-carbonyl)piperazin-1-yl)ethyl)pyrazine-2-carboxamideAntimicrobial1.35 - 2.18
Derivative AAnticancerVaries by cell line
Derivative BNeuroprotectiveNot specified

Q & A

Q. How should researchers interpret contradictory toxicity data between cell lines and animal models?

  • Methodological Answer : Cross-validate in vitro cytotoxicity (MTT assay) with in vivo maximum tolerated dose (MTD) studies. Consider species-specific metabolism (e.g., cytochrome P450 isoforms) and use metabolomics (LC-HRMS) to identify toxic metabolites .

Q. What protocols identify active metabolites in pharmacokinetic studies?

  • Methodological Answer : Administer the compound to rodents, collect plasma/bile samples, and analyze via LC-MS/MS with MetabolitePilot software. Compare fragmentation patterns with synthetic standards and use hepatic microsomes (human/rodent) for in vitro incubation .

Q. How can researchers design controlled-release formulations for prolonged receptor modulation?

  • Methodological Answer : Encapsulate the compound in PLGA nanoparticles (oil-in-water emulsion method). Characterize particle size (DLS), drug loading (UV spectroscopy), and release kinetics (PBS pH 7.4, 37°C) over 14 days .

Data Contradiction Analysis

Q. Q. How to resolve conflicting IC50_{50} values in receptor binding assays from different labs?

  • Methodological Answer : Standardize assay conditions (membrane preparation method, radioligand concentration, incubation time). Use a reference compound (e.g., haloperidol for dopamine receptors) to calibrate inter-lab variability. Validate with orthogonal methods (e.g., calcium flux assays for functional activity) .

Q. Why might a compound show high in vitro solubility but poor in vivo absorption?

  • Methodological Answer : Assess efflux transporter interactions (e.g., P-gp) using Caco-2 permeability assays. Modify the structure to reduce P-gp affinity (e.g., reduce logP via polar groups) or co-administer with inhibitors (cyclosporine A) in animal studies .

Safety and Compliance

Q. What safety protocols are essential for handling hygroscopic hydrochloride salts?

  • Methodological Answer : Store in nitrogen-purged desiccators at −20°C. Use gloveboxes for weighing and PPE (nitrile gloves, P95 respirators) to prevent moisture absorption and inhalation hazards .

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